7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as monoamine oxidase B (MAO-B), by binding to the active site and preventing the enzyme’s normal function . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 7-[(4-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
The uniqueness of 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one lies in its specific structural features, such as the presence of the 2-chlorobenzyl group and the 6-ethyl substituent
Properties
Molecular Formula |
C24H19ClO3 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-6-ethyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H19ClO3/c1-2-16-12-20-19(17-8-4-3-5-9-17)13-24(26)28-23(20)14-22(16)27-15-18-10-6-7-11-21(18)25/h3-14H,2,15H2,1H3 |
InChI Key |
GZQNEBCUGKVESV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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